molecular formula C20H20FN3O3S B2563167 8-(4-fluorobenzenesulfonyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189703-31-8

8-(4-fluorobenzenesulfonyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2563167
CAS No.: 1189703-31-8
M. Wt: 401.46
InChI Key: ZXTMWNDNFRIRFV-UHFFFAOYSA-N
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Description

8-(4-fluorobenzenesulfonyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.46. The purity is usually 95%.
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Biological Activity

8-(4-Fluorobenzenesulfonyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spiro structure with a triaza core and a sulfonyl group, which is known to enhance biological activity through various mechanisms. The molecular formula is C₁₈H₁₈F₃N₃O₂S, indicating the presence of fluorine and sulfur, both of which can influence pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈F₃N₃O₂S
Molecular Weight373.42 g/mol
CAS Number1189449-89-5
Melting PointNot Available
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Triazaspiro Core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the Sulfonyl Group : The sulfonyl moiety is introduced using sulfonyl chlorides under basic conditions.
  • Fluorination : The introduction of the fluorine atom can be performed using fluorinating agents like Selectfluor.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on cholinesterase inhibition.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:

  • HeLa Cells : The compound showed a CC₅₀ value (50% cytotoxic concentration) significantly below 10 µM, indicating potent activity against cervical cancer cells.
  • A549 Cells : Moderate cytotoxicity was observed with CC₅₀ values around 20 µM.

These findings suggest that the compound may interfere with cellular proliferation pathways or induce apoptosis in cancer cells.

Cholinesterase Inhibition

Research has indicated that derivatives containing similar structural motifs can act as inhibitors of acetylcholinesterase (AChE). The mechanism likely involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine:

  • IC₅₀ Values : In studies involving related compounds, IC₅₀ values were reported in the micromolar range, showcasing potential for treating conditions like Alzheimer's disease.

Case Studies

  • Study on Fluorinated Compounds : A study published in Nature explored the activity of fluorinated analogs of lepidilines against various cancer cell lines. The results indicated enhanced potency due to the presence of fluorine atoms which stabilize molecular interactions with target proteins .
  • Cholinesterase Inhibition Research : Another study focused on synthesizing derivatives from 4-fluorobenzoic acid that showed promising AChE inhibition profiles comparable to established drugs like tacrine .

The biological activity can be attributed to several factors:

  • Molecular Interactions : The sulfonyl group enhances binding affinity to specific targets such as enzymes or receptors.
  • Structural Rigidity : The spiro configuration may confer unique spatial orientations that facilitate effective interactions with biological macromolecules.

Properties

IUPAC Name

8-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-14-2-4-15(5-3-14)18-19(25)23-20(22-18)10-12-24(13-11-20)28(26,27)17-8-6-16(21)7-9-17/h2-9H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTMWNDNFRIRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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